molecular formula C17H14F3NO3 B6407812 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% CAS No. 1261915-30-3

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6407812
CAS RN: 1261915-30-3
M. Wt: 337.29 g/mol
InChI Key: OQTUFDJLDGEDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% (3-DAC-5-TFA) is a compound that has been extensively studied for its various applications in scientific research. It is a derivative of benzoic acid, which is a carboxylic acid with a wide range of applications in organic synthesis. 3-DAC-5-TFA is a stable, non-toxic, non-volatile compound that is used as a reagent in various chemical reactions. It has been used in the synthesis of various compounds, including peptides, peptidomimetics, and small molecules. In addition, it has been used in a variety of biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as a proton donor and can interact with amino acids, peptides, and other molecules. This interaction can lead to changes in the structure and function of molecules, which can then lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% are not fully understood. However, it has been shown to interact with amino acids, peptides, and other molecules and can lead to changes in the structure and function of molecules. These changes can then lead to changes in the biochemical and physiological processes of the body. For example, it has been shown to affect the activity of enzymes, hormones, and other molecules in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% for laboratory experiments include its high stability, non-toxicity, and non-volatility. It is also relatively inexpensive and can be synthesized in a variety of ways. However, there are some limitations to using this compound for laboratory experiments. For example, it is not very soluble in water, which can limit its use in aqueous solutions. In addition, it can react with other molecules, which can lead to unwanted side reactions.

Future Directions

The future directions for 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% are numerous. It can be used to further investigate the effects of various drugs, hormones, and environmental factors on the body. It can also be used to study the effects of various compounds on the structure and function of proteins and other molecules. In addition, it can be used to develop new methods for synthesizing peptides and other compounds. Finally, it can be used to investigate the effects of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% on the immune system and other biological processes.

Synthesis Methods

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% can be synthesized in a variety of ways. One method involves the use of a Grignard reagent, such as magnesium bromide, and an aromatic halide, such as benzyl bromide. The Grignard reagent is added to the aromatic halide in a reaction flask containing a solvent, such as acetonitrile. The reaction is then heated and stirred until the desired product is formed. The reaction is then cooled and the product is isolated. Another method involves the use of a nucleophilic aromatic substitution reaction, in which an activated aromatic halide is reacted with an anion, such as a triflate anion, in the presence of a base, such as sodium hydroxide. The reaction is then heated and stirred until the desired product is formed.

Scientific Research Applications

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including peptides, peptidomimetics, and small molecules. In addition, it has been used in a variety of biochemical and physiological studies. For example, it has been used to study the effects of various drugs on the body, as well as to investigate the effects of various hormones on the body. It has also been used to study the effects of various environmental factors on the body, such as UV radiation and pollutants.

properties

IUPAC Name

3-[3-(dimethylcarbamoyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3/c1-21(2)15(22)11-5-3-4-10(6-11)12-7-13(16(23)24)9-14(8-12)17(18,19)20/h3-9H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTUFDJLDGEDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691328
Record name 3'-(Dimethylcarbamoyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid

CAS RN

1261915-30-3
Record name 3'-(Dimethylcarbamoyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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